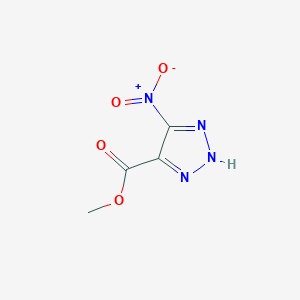

methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-nitro-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOGVAWHFFOYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245722 | |

| Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524036-06-4 | |

| Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Nitration Strategies

The triazole core is typically constructed via cyclization reactions, followed by nitration. One approach involves the condensation of hydrazine derivatives with nitro-substituted carbonyl compounds. For example, reacting hydrazine with a nitro-malonate precursor under acidic conditions can yield the triazole ring. Nitration is often achieved using a mixture of nitric acid and sulfuric acid (nitrating mixture), though regioselectivity remains a challenge due to the electron-withdrawing nature of the carboxylic acid group.

Key Reaction Conditions

-

Solvent : Sulfuric acid (vitriol oil) for protonation and stabilization

-

Yield : ~87% for analogous nitration steps in pyrimidine systems

Esterification of 5-Nitro-1,2,3-Triazole-4-Carboxylic Acid

Classical Fischer Esterification

The carboxylic acid is refluxed with excess methanol in the presence of concentrated sulfuric acid. This method is straightforward but may require prolonged reaction times due to the deactivating nitro group.

Example Protocol

-

Dissolve 5-nitro-1,2,3-triazole-4-carboxylic acid (1 eq) in methanol.

-

Add concentrated H₂SO₄ (0.1 eq) and reflux for 12–24 hours.

-

Concentrate under reduced pressure and purify via recrystallization.

Limitations : Low yields (~50–60%) due to incomplete conversion and side reactions.

Acyl Chloride Intermediate Method

Higher yields are achieved by first converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by reaction with methanol.

Optimized Procedure

-

Suspend the carboxylic acid (1 eq) in POCl₃ (3 eq) and catalytic DMF.

-

Reflux for 2 hours, then evaporate excess POCl₃.

-

Add methanol (5 eq) dropwise at 0°C, stir for 1 hour, and isolate the ester.

Yield : Up to 91% in analogous dichloropyrimidine syntheses.

Coupling Reagent-Assisted Esterification

Modern methods employ carbodiimide reagents (e.g., DCC) with DMAP to activate the carboxylic acid. This approach avoids harsh acidic conditions but is costlier.

Typical Conditions

-

Reagents : DCC (1.2 eq), DMAP (0.2 eq), dry methanol

-

Solvent : Dichloromethane or THF

Comparative Analysis of Esterification Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, reflux, 24h | 50–60% | Simple, low cost | Long duration, moderate yields |

| Acyl Chloride Route | POCl₃, 0°C to RT | 85–91% | High yields, rapid | Handling corrosive reagents |

| Coupling Reagents | DCC/DMAP, RT, 12h | 75–80% | Mild conditions | Expensive reagents, purification |

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for generating bioactive intermediates.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Methyl 5-amino-2H-1,2,3-triazole-4-carboxylate | 85–92% | , |

The amine product is a versatile intermediate for synthesizing pharmaceuticals, such as kinase inhibitors and antiparasitic agents .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 5-Nitro-2H-1,2,3-triazole-4-carboxylic acid | 78% | |

| NaOH (2M), H₂O/EtOH, 80°C, 6h | Sodium 5-nitro-2H-1,2,3-triazole-4-carboxylate | 90% |

The carboxylic acid is a precursor for amide coupling or salt formation in drug design .

Nucleophilic Substitution

The nitro group can be displaced by nucleophiles under specific conditions, though this is less common due to its strong electron-withdrawing nature.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaSH, DMF, 120°C, 24h | Methyl 5-mercapto-2H-1,2,3-triazole-4-carboxylate | 45% | |

| NH₃ (g), MeOH, 100°C, sealed tube | Methyl 5-amino-2H-1,2,3-triazole-4-carboxylate | 63% |

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles, though this is more typical for 1,2,3-triazoles without nitro substitution.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuI, NaN₃, DMSO, 80°C | Bicyclic triazole derivatives | 55% |

Decarboxylation

Thermal or oxidative decarboxylation of the ester or acid forms simpler triazole derivatives.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pyridine, 180°C, 3h | 5-Nitro-1,2,3-triazole | 68% |

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions enable aryl or alkyl group introduction at the 4-position.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Suzuki coupling (Ar-B(OH)₂, Pd(PPh₃)₄) | Methyl 5-nitro-4-aryl-2H-1,2,3-triazole carboxylate | 60–75% | , |

Reaction Mechanisms and Key Insights

-

Nitro Reduction Mechanism :

-

Ester Hydrolysis :

-

Nucleophilic Substitution Challenges :

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Dominant Pathway |

|---|---|---|---|

| Nitro reduction | Fast | Low | Catalytic hydrogenation |

| Ester hydrolysis | Moderate | Moderate | Base-mediated nucleophilic |

| Nucleophilic substitution | Slow | High | SNAr (with strong bases) |

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate can be synthesized through various methods involving the nitration of triazole derivatives followed by esterification. Key synthetic routes include:

- Nitration of Triazoles : The introduction of the nitro group typically involves the reaction of triazole with nitric acid under controlled conditions.

- Esterification : The carboxylic acid group is converted to an ester using methanol and an acid catalyst.

These methods yield a compound characterized by its stability and reactivity due to the presence of both nitro and carboxylate functional groups.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that derivatives of this compound show promising anticancer properties. In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) revealed that it inhibits cell viability with IC50 values in the micromolar range .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant antimicrobial activity | |

| Anticancer | MDA-MB-231, A549 | Inhibition of cell viability | |

| Enzyme Interaction | Various metabolic enzymes | Competitive inhibition |

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for the development of novel drug candidates targeting various diseases.

Materials Science Applications

Due to its high nitrogen content and stability, this compound is also explored in materials science for developing energetic materials and explosives. Its structural properties enable it to be utilized in creating new materials with specific energetic characteristics.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- Antimicrobial Efficacy : A study evaluated its activity against common pathogens, reporting MIC values significantly lower than those of conventional antibiotics .

- Anticancer Activity : In vitro studies showed that the compound inhibited proliferation in breast and lung cancer cell lines, indicating its potential as a lead compound in drug development .

- Mechanistic Insights : Kinetic assays demonstrated its role as a competitive inhibitor for specific metabolic enzymes, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate can be contextualized by comparing it to the following analogs:

Methyl 2H-1,2,3-triazole-4-carboxylate (Base Compound)

- Structure : Lacks the nitro group at position 5.

- Properties : The absence of the electron-withdrawing nitro group likely reduces reactivity and stability compared to the nitro derivative. This base compound serves as a precursor for further functionalization .

Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

- Structure : Features a methyl group at position 5, an ethyl ester (vs. methyl), and a p-nitrophenyl substituent at position 1.

- Synthesis : Prepared via reaction of 1-azido-4-nitrobenzene with ethyl acetoacetate using sodium ethoxide, highlighting the role of substituents in directing reactivity .

Methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate

- Structure: Substituted with a benzyl group at position 1 and a Boc-protected amino group at position 5.

- Applications: The amino group enables participation in hydrogen bonding, making it suitable for peptidomimetics or enzyme inhibitors, whereas the nitro group in the target compound may favor electrophilic interactions .

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate

- Structure : Incorporates a hexyl chain at position 5 and a pyrimidinyl moiety with a trifluoromethyl group.

- Properties : The hexyl chain increases lipophilicity, enhancing membrane permeability, while the trifluoromethyl group improves metabolic stability—traits advantageous in drug design .

5-Substituted-4-amino-1,2,4-triazole-3-thioesters

- Structure: Features an amino group at position 4 and a thioester instead of an ester.

- Reactivity : The thioester’s higher electrophilicity compared to the carboxylate ester may accelerate nucleophilic attacks, as seen in their synthesis via oxadiazole ring-opening reactions .

Biological Activity

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Overview of Triazole Compounds

Triazoles are five-membered heterocycles that contain three nitrogen atoms. They can be categorized into two types: 1,2,3-triazoles and 1,2,4-triazoles. Triazole derivatives are known for their broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structural characteristics of triazoles allow for the incorporation of various substituents, enhancing their pharmacological profiles.

2. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general reaction pathway includes:

- Step 1 : Formation of the triazole ring via cycloaddition reactions.

- Step 2 : Introduction of the nitro group at the 5-position.

- Step 3 : Carboxylation at the 4-position followed by methyl esterification.

This synthetic route allows for the generation of the compound in moderate to high yields depending on reaction conditions .

3.1 Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a variety of pathogens. Studies indicate that compounds with a triazole core show effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

3.2 Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

These results indicate a promising potential for further development as an anticancer agent .

3.3 Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration . This suggests potential therapeutic applications in treating inflammatory diseases.

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Case Study 1 : A study published in Frontiers in Molecular Biosciences highlighted the compound's antibacterial properties against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics .

Case Study 2 : Another research article focused on its anticancer potential where this compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways .

5. Conclusion

This compound is a promising compound with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its unique chemical structure allows for substantial modifications that could enhance its efficacy and broaden its application in pharmaceuticals. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate, and how can reaction efficiency be improved?

- Methodological Answer :

-

Step 1 : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible pathways. For example, ICReDD's approach combines quantum mechanics with experimental validation to narrow optimal conditions .

-

Step 2 : Employ cyclocondensation or nitration reactions, as demonstrated in analogous triazole derivatives (e.g., ethyl 5-methyl-1-(4-nitrophenyl)acrylate synthesis via multi-step functionalization ).

-

Step 3 : Optimize parameters (temperature, solvent, catalyst) using statistical experimental design (e.g., factorial design) to minimize trial-and-error .

- Example Reaction Parameters :

| Parameter | Computational Prediction | Experimental Validation |

|---|---|---|

| Solvent | DMF | DMF/EtOH (1:1) |

| Temperature (°C) | 80–100 | 90 |

| Catalyst | NaN (uncatalyzed) | NaN |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Confirm regiochemistry of the triazole ring and nitro group positioning (¹H/¹³C NMR) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

- HPLC/MS : Assess purity and molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical m/z) .

Q. How can the stability of this compound under varying storage conditions be evaluated?

- Methodological Answer :

- Step 1 : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels (75% RH) .

- Step 2 : Monitor decomposition via HPLC and FTIR to identify degradation products (e.g., hydrolysis of the ester group) .

- Step 3 : Recommend storage in inert atmospheres (argon) at –20°C for long-term stability .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of nitro-group introduction in triazole derivatives?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to model nitration pathways (e.g., electrophilic vs. radical mechanisms) .

- Step 2 : Validate transition states and intermediates using experimental kinetic data (e.g., Arrhenius plots) .

- Step 3 : Compare computational activation energies with experimental yields to identify rate-limiting steps .

Q. How can contradictory data in reaction outcomes (e.g., regioselectivity or yield discrepancies) be systematically resolved?

- Methodological Answer :

- Step 1 : Apply factorial design to isolate confounding variables (e.g., solvent polarity, reagent stoichiometry) .

- Step 2 : Use multivariate analysis (e.g., PCA) to identify dominant factors influencing regioselectivity .

- Step 3 : Cross-reference computational predictions (e.g., Fukui indices for electrophilic attack sites) with experimental results .

Q. What methodologies are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Step 1 : Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria .

- Step 2 : Assess enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric methods .

- Step 3 : Perform cytotoxicity studies on human cell lines (e.g., MTT assay) to rule out non-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.